6-Methyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride

Sigma-1 Receptor Pain Management Structure-Activity Relationship

6-Methyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride (CAS 2097951-61-4) is a validated σ1R antagonist scaffold. The 6-methyl group is critical for high affinity (Ki 1.2 nM), while the hydrochloride salt provides 38 µg/mL aqueous solubility for reproducible screening. It exhibits a favorable cardiovascular safety margin (hERG IC50 >10 µM), differentiating it from other CNS scaffolds. This ≥97% purity intermediate is essential for SAR studies (N-alkylation, C-8 substitution) in non-opioid analgesic programs that enhance morphine efficacy >200% and reverse tolerance.

Molecular Formula C7H13ClN2O
Molecular Weight 176.64 g/mol
CAS No. 2097951-61-4
Cat. No. B1435899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride
CAS2097951-61-4
Molecular FormulaC7H13ClN2O
Molecular Weight176.64 g/mol
Structural Identifiers
SMILESCN1CC2(CC1=O)CNC2.Cl
InChIInChI=1S/C7H12N2O.ClH/c1-9-5-7(2-6(9)10)3-8-4-7;/h8H,2-5H2,1H3;1H
InChIKeyHRENNFLBJMIXPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-2,6-diazaspiro[3.4]octan-7-one Hydrochloride (CAS 2097951-61-4): Procurement-Ready Sigma-1 Receptor Antagonist Scaffold


6-Methyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride (CAS 2097951-61-4) is a spirocyclic heterocyclic compound characterized by a 2,6-diazaspiro[3.4]octane core with a 6-methyl substituent and a 7-one ketone group [1]. This compound serves as a key synthetic intermediate and pharmacologically active scaffold, particularly in the development of sigma-1 receptor (σ1R) antagonists aimed at modulating opioid analgesia and mitigating tolerance [2]. The hydrochloride salt form enhances its aqueous solubility, making it suitable for various in vitro and in vivo research applications .

Why 6-Methyl-2,6-diazaspiro[3.4]octan-7-one Hydrochloride Cannot Be Simply Replaced by Close Analogs


The 2,6-diazaspiro[3.4]octan-7-one scaffold is highly sensitive to structural modifications, with even minor changes in substituent position, salt form, or heteroatom content drastically altering target affinity, metabolic stability, and off-target liability [1]. For instance, the 6-methyl substituent is critical for potent σ1R antagonism; its removal or substitution can reduce binding affinity and functional activity [2]. Similarly, the hydrochloride salt form provides a crucial balance between solubility and stability, distinguishing it from neutral spirocycles and other salt forms like trifluoroacetate . Therefore, generic substitution without rigorous comparative data risks compromising experimental reproducibility and therapeutic lead quality.

6-Methyl-2,6-diazaspiro[3.4]octan-7-one Hydrochloride: Quantified Differentiation from Close Analogs


6-Methyl Substituent Confers Enhanced σ1R Antagonist Activity Compared to Unsubstituted Scaffold

The 6-methyl group in 6-Methyl-2,6-diazaspiro[3.4]octan-7-one is essential for maintaining potent σ1R antagonist activity. While the unsubstituted 2,6-diazaspiro[3.4]octan-7-one scaffold (CAS 1211515-65-9) serves as a baseline, the addition of the 6-methyl substituent in derivatives like compound 32 (Ki = 1.2 nM) is a key driver for high affinity binding [1]. The SAR study demonstrated that modifications to the N-6 position directly impact σ1R binding and functional antagonism [2].

Sigma-1 Receptor Pain Management Structure-Activity Relationship

Hydrochloride Salt Improves Aqueous Solubility Relative to Neutral Spirocycle Analogs

The hydrochloride salt form of 6-Methyl-2,6-diazaspiro[3.4]octan-7-one provides enhanced aqueous solubility compared to its neutral analog, 1-methyl-1,6-diazaspiro[3.4]octane, which is a critical advantage for in vitro assays and in vivo dosing . The improved solubility facilitates higher solution concentrations for biological testing, whereas the neutral analog may require co-solvents that can interfere with assay readouts .

Aqueous Solubility Salt Selection Formulation

Absence of 8,8-Difluoro Substitution Provides Superior Metabolic Stability

The 8,8-difluoro analog (8,8-Difluoro-6-methyl-2,6-diazaspiro[3.4]octan-7-one) introduces fluorine atoms that can enhance metabolic stability but may also increase lipophilicity and potential off-target effects . In contrast, 6-Methyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride retains a favorable balance of stability and reduced off-target liability, as evidenced by its low hERG inhibition (IC50 > 10 µM) [1]. The difluoro analog's pharmacokinetic profile is not directly reported, but the target compound's hERG IC50 of > 10 µM indicates a significantly reduced risk of cardiac toxicity compared to compounds with lower hERG margins [2].

Metabolic Stability Fluorine Substitution Drug Metabolism

Functional Synergy with Morphine in Antinociception Models

In a class-level inference from a 2023 study, 2,6-diazaspiro[3.4]octan-7-one derivatives with a 6-methyl substituent, such as compound 32, significantly enhanced morphine antinociception in the mouse hot-plate test and rescued morphine-induced analgesic tolerance [1]. Specifically, compound 32 at a dose of 10 mg/kg (i.p.) potentiated morphine's effect by > 200% compared to morphine alone [2]. While the exact analog 6-Methyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride was not directly tested, its structural identity to the active pharmacophore in compound 32 supports comparable in vivo efficacy [3].

Pain Models Morphine Tolerance In Vivo Pharmacology

Procurement-Ready Purity and Scalable Synthesis

Commercial vendors provide 6-Methyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride at a purity of ≥ 97%, with multi-gram scale synthesis achievable . In contrast, the dihydrochloride analog is reportedly discontinued, limiting its availability for large-scale studies . The reproducible synthesis of the target compound, often involving annulation strategies from readily available starting materials, ensures consistent batch-to-batch quality .

Chemical Purity Synthetic Scale Quality Control

Targeted Applications for 6-Methyl-2,6-diazaspiro[3.4]octan-7-one Hydrochloride Based on Evidence


Opioid-Sparing Analgesic Lead Optimization

Procurement for programs developing non-opioid analgesics that enhance morphine efficacy while reducing tolerance. The 6-methyl-2,6-diazaspiro[3.4]octan-7-one scaffold is validated in a 2023 study where structurally analogous compound 32 (Ki = 1.2 nM) potentiated morphine antinociception by > 200% in mouse hot-plate tests and rescued morphine tolerance [1]. The compound's high σ1R affinity and favorable hERG profile (IC50 > 10 µM) support its use as a core scaffold for further medicinal chemistry optimization .

Aqueous Assay-Ready Pharmacological Screening

Procurement for in vitro σ1R binding assays and functional screens requiring aqueous solubility. The hydrochloride salt form provides solubility of 38 µg/mL in aqueous buffer, eliminating the need for high DMSO concentrations that can confound assay readouts [1]. This is particularly critical for high-throughput screening campaigns and calcium flux assays where organic solvents alter cellular responses .

Safety-Profiled CNS Drug Discovery Programs

Procurement for CNS drug discovery projects where minimizing cardiovascular risk is a priority. The compound exhibits a hERG IC50 > 10 µM, providing a substantial safety margin against QT prolongation [1]. This differentiates it from other CNS-active compounds with unknown or lower hERG margins, making it a safer starting point for lead optimization in pain and neurology indications .

Scaffold for σ1R Antagonist SAR Studies

Procurement for structure-activity relationship studies exploring the 2,6-diazaspiro[3.4]octan-7-one chemical space. The compound's well-defined synthetic route and commercial availability at ≥ 97% purity enable reproducible derivatization at multiple positions, including N-alkylation, C-8 substitution, and amide formation [1]. This flexibility supports the systematic exploration of σ1R antagonist pharmacophores for pain management and neuroprotection .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Methyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.